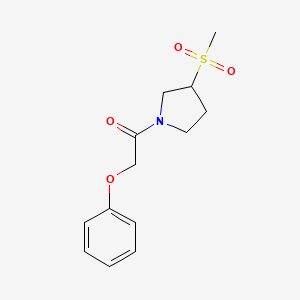

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

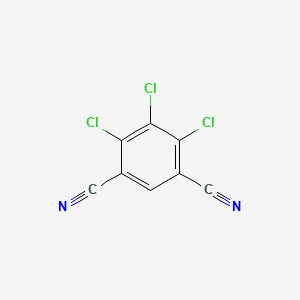

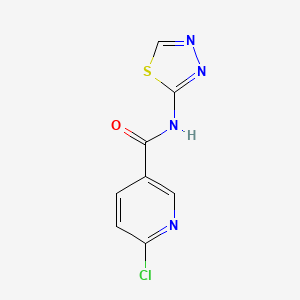

The compound 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone is a chemical entity that appears to be related to a class of compounds that exhibit biological activity through the inhibition of cyclooxygenase enzymes, as well as being a potential intermediate in the synthesis of various sulfonyl-containing heterocycles. The papers provided discuss related compounds and their synthesis, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related sulfonyl pyrrolidine derivatives has been explored in the literature. For instance, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine is described as proceeding via an acid-catalyzed reaction under mild conditions . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of pyrrolidin-3-ones from N-(3-phenylprop-2-yn-1-yl)-sulfonamides using solid-phase synthesis and a subsequent reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) indicates the versatility of pyrrolidine scaffolds in chemical transformations .

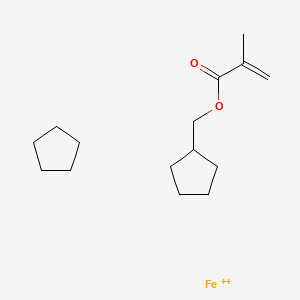

Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrrolidine ring bearing a methylsulfonyl group, which is a common structural motif in sulfonyl-containing heterocycles. The presence of a phenoxyethanone moiety suggests potential for aromatic interactions and the possibility of additional functionalization at the phenyl ring. The papers do not directly discuss the molecular structure of this specific compound, but the structural analyses of related compounds, such as the 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, provide a context for understanding the electronic and steric influences of sulfonyl groups adjacent to heterocyclic systems .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl pyrrolidines is highlighted in the literature, with examples of reactions leading to the formation of polysubstituted pyrrolines and pyrrolidines . The presence of a sulfonyl group can influence the reactivity of adjacent functional groups and can participate in various chemical transformations. The compound of interest may undergo similar reactions, potentially serving as a versatile intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can be inferred. Sulfonyl groups typically confer increased polarity and may enhance the solubility of the compound in polar solvents. The stability of the pyrrolidine ring and the potential for hydrogen bonding with the sulfonyl group could also affect the compound's boiling point, melting point, and other physical properties. The papers discuss the synthesis and reactivity of structurally related compounds, which can be used to predict the behavior of the compound in various environments .

Scientific Research Applications

Organocatalysis

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone and similar compounds have been explored for their potential in organocatalysis. For instance, pyrrolidine-based catalysts bearing a sulfoxide moiety, which are closely related structurally, have shown efficacy in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This yields γ-nitro carbonyl compounds with high yield and stereoselectivity, demonstrating the compound's utility in synthesizing complex organic molecules (Singh et al., 2013).

Synthesis of Derivatives and Precursors

Compounds with a similar structure have been utilized in the synthesis of various derivatives. For example, 1-(arylsulfonyl)pyrrolidines have been produced through the reaction of phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, demonstrating the versatility of these compounds in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Herbicidal Activity

Studies have also investigated the herbicidal activities of related compounds. For example, alkyl multisubstituted pyridine-2-yl sulfone, synthesized from alkylthiopyridine, has shown moderate herbicidal activities against certain plants, highlighting its potential in agricultural applications (刘建超 et al., 2016).

Radical-Scavenging Activity

Some derivatives of similar structures have been identified as potent radical scavengers. For instance, highly brominated mono- and bis-phenols from marine red algae, containing structures akin to this compound, have shown significant DPPH radical-scavenging activity, suggesting potential in antioxidant applications (Duan et al., 2007).

Anticancer Potential

Furthermore, derivatives of pyrrolidinyl compounds have been researched for their anticancer properties. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide showed promising cytotoxic effects on various cancer cell lines, indicating potential use in cancer treatment (Redda et al., 2011).

properties

IUPAC Name |

1-(3-methylsulfonylpyrrolidin-1-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)10-18-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUYQIVGOIYABL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)